molecular formula AlAu4 B14717619 CID 78062309

CID 78062309

Cat. No.: B14717619
M. Wt: 814.84782 g/mol
InChI Key: DCVMFIRKKHEFLO-UHFFFAOYSA-N
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Description

The compound was isolated from vacuum-distilled fractions of CIEO (a botanical extract), with its content quantified across fractions .

Properties

Molecular Formula

AlAu4

Molecular Weight

814.84782 g/mol

InChI

InChI=1S/Al.4Au

InChI Key

DCVMFIRKKHEFLO-UHFFFAOYSA-N

Canonical SMILES

[Al].[Au].[Au].[Au].[Au]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78062309” involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis starts with the preparation of intermediate compounds, followed by a series of reactions such as condensation, cyclization, and purification steps.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78062309” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “CID 78062309” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases or conditions.

    Industry: Utilized in the production of specialty chemicals, materials, or pharmaceuticals.

Mechanism of Action

The mechanism of action of compound “CID 78062309” involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Derivatives

Key parameters include:

Table 1: Structural and Physicochemical Comparison
Parameter CID 78062309 (Inferred) Oscillatoxin D (CID 101283546) Hexachlorocyclohexane (CAS 27154-44-5)
Molecular Formula Not Available C₃₀H₄₂O₇ C₆H₆Cl₆
Molecular Weight Not Available 514.65 g/mol 290.83 g/mol
Key Functional Groups Likely cyclic ethers/terpenes Epoxide, methyl ester Chlorinated cyclohexane
Solubility Moderate (based on CIEO fractions) Low (lipophilic) Very low (hydrophobic)
Analytical Method GC-MS, vacuum distillation LC-ESI-MS with CID fragmentation GC-ECD

Functional and Spectral Differences

  • Mass Spectral Fragmentation: this compound’s mass spectrum (Figure 1D, ) suggests distinct fragmentation pathways compared to oscillatoxin derivatives, which exhibit unique cleavage patterns under source-induced CID (e.g., differentiation of ginsenoside isomers via LC-ESI-MS) .
  • Chromatographic Behavior: this compound elutes in mid-polarity fractions of CIEO vacuum distillation (Figure 1C), contrasting with highly non-polar hexachlorocyclohexanes (retained in GC-ECD) .

Methodological Considerations for Comparative Studies

  • Analytical Techniques: GC-MS and LC-ESI-MS are critical for resolving structural isomers, as demonstrated in differentiating ginsenosides () and oscillatoxins .
  • Data Reproducibility : Strict adherence to protocols for compound isolation (e.g., vacuum distillation in ) and spectral matching (e.g., PubChem CID databases in ) ensures comparability.
  • Limitations : Absence of crystallographic or NMR data for this compound precludes definitive stereochemical analysis.

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